
2,2-Bis(bromomethyl)propane-1,3-diol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Bis(bromomethyl)propane-1,3-diol can be synthesized from octanoic acid. The synthesis involves bromination reactions where bromine atoms are introduced into the molecular structure . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,2-bis(bromomethyl)propane-1,3-diol involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The compound is then purified through various techniques such as crystallization and distillation to achieve the required quality for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(bromomethyl)propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various brominated derivatives, alcohols, and aldehydes. These products have different applications in the chemical industry, including the production of flame retardants and other specialty chemicals .
Aplicaciones Científicas De Investigación
2,2-Bis(bromomethyl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a flame retardant in unsaturated polyester resins and rigid polyurethane foam.
Biology: The compound’s carcinogenic properties make it a subject of study in toxicology and cancer research.
Medicine: Research is ongoing to understand the compound’s effects on human health and its potential therapeutic applications.
Mecanismo De Acción
The mechanism by which 2,2-bis(bromomethyl)propane-1,3-diol exerts its effects involves its interaction with cellular components. The compound can cause DNA damage, leading to mutations and carcinogenesis. It is also known to induce oxidative stress, which can result in cellular damage and apoptosis . The molecular targets and pathways involved in these processes are still being studied, but they likely include key regulatory proteins and enzymes involved in cell cycle control and DNA repair .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dibromo-2,2-dihydroxymethylpropane
- 1,3-Dibromo-2,2-dimethylolpropane
- 2,2-Dibromomethyl-1,3-propanediol
- Dibromoneopentyl glycol
- Pentaerythritol dibromide
- Pentaerythritol dibromohydrin
Uniqueness
2,2-Bis(bromomethyl)propane-1,3-diol is unique due to its specific molecular structure, which provides it with distinct flame-retardant properties. Its ability to form stable brominated derivatives makes it particularly effective in applications requiring high thermal stability and flame resistance . Additionally, its carcinogenic and genotoxic properties set it apart from other similar compounds, making it a significant subject of study in toxicology and environmental health research .
Propiedades
Número CAS |
52202-88-7 |
|---|---|
Fórmula molecular |
C11H22Br2O6 |
Peso molecular |
410.10 g/mol |
Nombre IUPAC |
2,2-bis(bromomethyl)propane-1,3-diol;propanoic acid |
InChI |
InChI=1S/C5H10Br2O2.2C3H6O2/c6-1-5(2-7,3-8)4-9;2*1-2-3(4)5/h8-9H,1-4H2;2*2H2,1H3,(H,4,5) |
Clave InChI |
ZGYSIPYNIJZEEE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.CCC(=O)O.C(C(CO)(CBr)CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



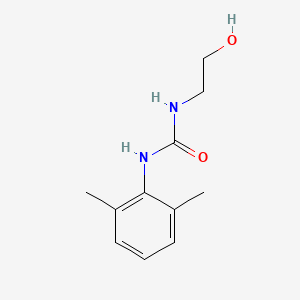
![Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-](/img/structure/B14638125.png)
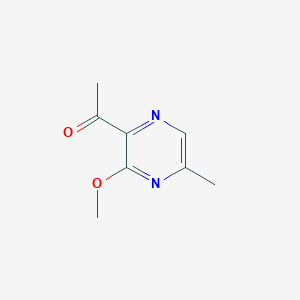
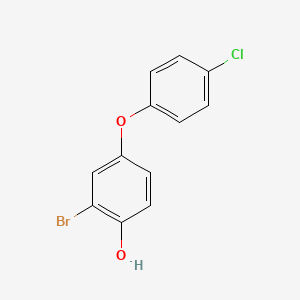
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)
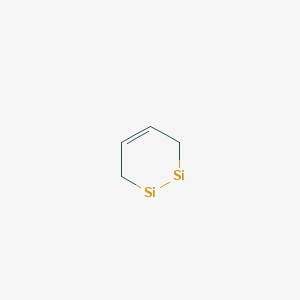
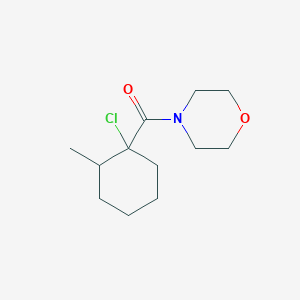
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
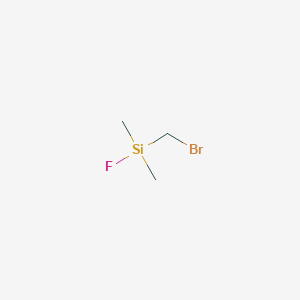
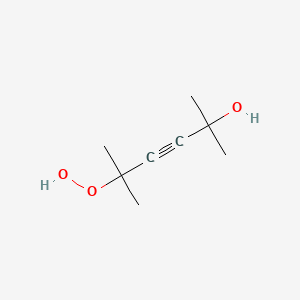
![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)
